Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives This compound is characterized by the presence of a chlorobenzylthio group, a methyl group, and an ethyl ester group attached to a dihydropyrimidine ring
Mechanism of Action
Target of Action
Similar compounds, such as 2-methylsulfanyl-1,4-dihydropyrimidines derivatives, have been shown to exhibit inhibitory activity against cyclooxygenase-2 (cox-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for analgesic and anti-inflammatory drugs .
Mode of Action
This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition reduces the production of prostaglandins, leading to decreased inflammation and pain . Additionally, triazole-pyrimidine hybrid compounds have been shown to inhibit endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway .
Pharmacokinetics
In silico adme (absorption, distribution, metabolism, and excretion) and physicochemical properties of similar compounds have been calculated using software like swissadme . These properties can impact the compound’s bioavailability and overall effectiveness.
Result of Action
The result of the compound’s action is likely a reduction in inflammation and pain due to the inhibition of the COX-2 enzyme . Additionally, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylthiol with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, particularly those involving microbial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and intermediates in organic synthesis.
Comparison with Similar Compounds
Ethyl 4-((4-chlorobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-((4-methylbenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Similar structure but with a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
Ethyl 4-((4-bromobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: Contains a bromine atom instead of chlorine, which may affect its reactivity and interactions with biological targets.
Ethyl 4-((4-nitrobenzyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate: The presence of a nitro group can significantly alter the compound’s electronic properties and biological activity.
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-3-21-14(19)12-9(2)17-15(20)18-13(12)22-8-10-4-6-11(16)7-5-10/h4-7H,3,8H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWVMPNMGWTTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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